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Compound of Interest

Compound Name:
(4-Hydroxymethylthiazol-2-

yl)carbamic acid tert-butyl ester

Cat. No.: B153012 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
(4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester, a key building block in

medicinal chemistry, possesses a versatile structure amenable to diverse chemical

modifications. This technical guide provides a comprehensive overview of its structural

information, physicochemical properties, and a detailed, generalized synthesis protocol. This

document is intended to serve as a foundational resource for researchers engaged in the

design and synthesis of novel therapeutic agents.

Structural Information
(4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester is a carbamate-protected

aminothiazole derivative. The presence of the tert-butyloxycarbonyl (Boc) protecting group

enhances its stability and utility in multi-step organic syntheses, while the hydroxymethyl group

at the 4-position of the thiazole ring offers a reactive handle for further functionalization.
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Identifier Value

IUPAC Name
tert-butyl N-[4-(hydroxymethyl)-1,3-thiazol-2-

yl]carbamate

CAS Number 494769-44-7[1]

Molecular Formula C₉H₁₄N₂O₃S[2]

Molecular Weight 230.28 g/mol

Canonical SMILES CC(C)(C)OC(=O)NC1=NC(=CS1)CO[2]

InChI

InChI=1S/C9H14N2O3S/c1-9(2,3)14-8(13)11-7-

10-6(4-12)5-15-7/h5,12H,4H2,1-3H3,

(H,10,11,13)[2]

InChIKey OWLBQQTUOQLZST-UHFFFAOYSA-N[2]

Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, storage, and

application in synthetic chemistry. Below is a summary of its key predicted and observed

properties.
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Property Value Source

Monoisotopic Mass 230.07251 Da Predicted[2]

XlogP (predicted) 1.0 Predicted[2]

Solubility

Soluble in organic solvents

such as Dichloromethane (>50

mg/mL) and Ethanol (15-20

mg/mL). Poorly soluble in

water (<0.1 mg/mL).

Inferred from similar

compounds[3]

Thermal Stability

Carbamates, in general, can

be thermally labile. It is

recommended to store the

compound at low temperatures

(-20°C) under an inert

atmosphere to prevent

decomposition.

General knowledge

Synthesis
The synthesis of (4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester is typically

achieved through a two-step process. The first step involves the synthesis of the 2-amino-4-

(hydroxymethyl)thiazole intermediate, followed by the protection of the amino group with a tert-

butyloxycarbonyl (Boc) group.

General Synthetic Pathway
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Step 1: Thiazole Ring Formation

Step 2: Boc Protection
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Caption: General two-step synthesis of the target compound.
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Experimental Protocols
Step 1: Synthesis of 2-Amino-4-(hydroxymethyl)thiazole

This intermediate can be synthesized via the Hantzsch thiazole synthesis, a well-established

method for the preparation of thiazole derivatives.

Materials:

1,3-Dichloroacetone or a related α-halo ketone/aldehyde

Thiourea

Ethanol or a similar suitable solvent

Procedure:

Dissolve thiourea in ethanol in a round-bottom flask.

Add an equimolar amount of the α-halo ketone/aldehyde dropwise to the solution while

stirring.

The reaction mixture is typically heated to reflux for several hours until the reaction is

complete, as monitored by Thin Layer Chromatography (TLC).

Upon completion, the reaction mixture is cooled, and the solvent is removed under

reduced pressure.

The crude product is then purified, often by recrystallization or column chromatography, to

yield 2-amino-4-(hydroxymethyl)thiazole.

Step 2: Synthesis of (4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester

This step involves the protection of the exocyclic amino group of the thiazole intermediate.

Materials:

2-Amino-4-(hydroxymethyl)thiazole
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Di-tert-butyl dicarbonate ((Boc)₂O)

A non-nucleophilic base (e.g., 4-Dimethylaminopyridine (DMAP) or Triethylamine (Et₃N))

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

Procedure:

Dissolve 2-amino-4-(hydroxymethyl)thiazole in the anhydrous solvent in a flask under an

inert atmosphere (e.g., nitrogen or argon).

Add the base to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate

(typically 1.1 equivalents).

The reaction is stirred at room temperature (or cooled to 0°C to control reactivity) for

several hours to overnight. Progress is monitored by TLC.

Once the reaction is complete, the mixture is quenched with water or a saturated aqueous

solution of ammonium chloride.

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

filtered, and the solvent is evaporated under reduced pressure.

The resulting crude product is purified by silica gel column chromatography to afford (4-
Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester as a pure solid.[3]

Applications in Drug Discovery and Development
(4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester is a valuable building block in

the synthesis of more complex molecules with potential therapeutic applications. The thiazole

moiety is a common scaffold in many biologically active compounds, and the protected amine

and reactive hydroxymethyl group allow for its incorporation into a variety of molecular

frameworks.

Role as a Synthetic Intermediate
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The Boc-protected amine is stable under a wide range of reaction conditions, allowing for

selective modification of other parts of a molecule. The Boc group can be readily removed

under acidic conditions (e.g., with trifluoroacetic acid in dichloromethane) to reveal the free

amine for subsequent reactions.[3] The primary alcohol of the hydroxymethyl group can be

oxidized to an aldehyde or a carboxylic acid, or it can be converted to a leaving group for

nucleophilic substitution, providing numerous avenues for derivatization.

Potential Therapeutic Areas
Thiazole-containing compounds have demonstrated a broad spectrum of biological activities,

including but not limited to:

Antimicrobial agents: Thiazole derivatives are known to exhibit antibacterial and antifungal

properties.

Kinase inhibitors: The thiazole ring can serve as a hinge-binding motif in various kinase

inhibitors, which are crucial in cancer therapy.[3]

Anti-inflammatory agents: Certain thiazole-containing molecules have shown potent anti-

inflammatory effects.

The use of this specific building block allows for the systematic exploration of the chemical

space around the thiazole core, enabling the optimization of potency, selectivity, and

pharmacokinetic properties of lead compounds in drug discovery programs.

Logical Workflow for Synthetic Application
The following diagram illustrates a logical workflow for the utilization of (4-
Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester in a synthetic drug discovery

campaign.
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Caption: Synthetic utility workflow of the title compound.

Conclusion
(4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester is a strategically important

synthetic intermediate for the development of novel chemical entities. Its bifunctional nature,

with a protected amine and a modifiable hydroxymethyl group on a stable thiazole core,

provides medicinal chemists with a versatile platform for creating diverse libraries of

compounds for biological screening. This guide has summarized its key structural and chemical

characteristics to facilitate its effective use in research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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